
4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one" is a complex organic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include condensation, oxidation, and the formation of specific functional groups. For instance, the synthesis of new chromanones described in paper involved the oxidation of chromones with iodobenzene diacetate in methanol. This method could potentially be adapted for the synthesis of the compound , considering the similarities in the molecular backbone.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their properties and interactions. X-ray crystallography, as discussed in papers and , provides detailed information about the conformation and bonding within a molecule. The conformation of the five-membered ring and the presence of hydrogen bonds can significantly influence the molecule's stability and reactivity. Theoretical calculations, such as AM1-type calculations mentioned in paper , could be employed to predict the conformation of "4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one" and understand its electronic structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of dimers and hydrogen bonding, as seen in the compounds studied in papers and , suggests that "4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one" may also engage in similar interactions. These interactions could affect the compound's behavior in chemical reactions, such as its solubility, crystallization, and potential as a ligand in complex formations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its solubility, melting point, and stability, are determined by its molecular structure. The polymorphism discussed in paper indicates that slight changes in the molecular conformation can lead to different physical properties. The antibacterial activity of chromanones in paper suggests that the compound could also be tested for such biological activities, given the structural similarities.
Scientific Research Applications
Conducting Polymers
Research on conducting polymers derived from pyrrole-based monomers, such as those involving derivatized bis(pyrrol-2-yl) arylenes, indicates the potential for this compound in electronics and materials science. These polymers exhibit low oxidation potentials and high stability, suggesting the compound could contribute to advancements in conductive materials and electronic devices (Sotzing et al., 1996).
Enzyme Substrate Analogues
Compounds with structural similarities to the one have been used to study enzyme interactions, specifically O-demethylase activity in microbes. This suggests potential applications in biotechnology, such as enzyme discovery and characterization, or as a substrate to explore enzymatic pathways (Stupperich et al., 1996).
Polyamides and Polymer Chemistry
The synthesis of novel soluble fluorinated polyamides containing pyridine suggests applications in materials science, particularly in creating polymers with specific desired properties such as high thermal stability, solubility, and mechanical strength. This area of research could lead to the development of new materials for use in aerospace, automotive, and electronics industries (Xiao-Ling Liu et al., 2013).
Anticancer Activity
The synthesis and evaluation of fluoro-substituted compounds for their anticancer activity highlight the potential pharmaceutical applications of the compound. Such research is crucial for discovering new therapeutic agents and understanding their mechanisms of action against various cancer cell lines (Hammam et al., 2005).
properties
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5/c1-32-19-10-9-16(12-20(19)33-2)23(29)21-22(17-7-3-4-8-18(17)26)28(25(31)24(21)30)14-15-6-5-11-27-13-15/h3-13,22,29H,14H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBMQOUYCKYQD-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)
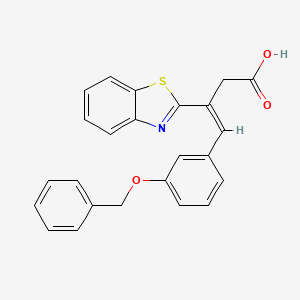
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)
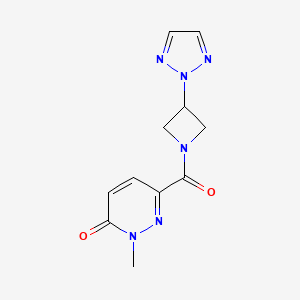
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![(2-phenylthiazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2545231.png)
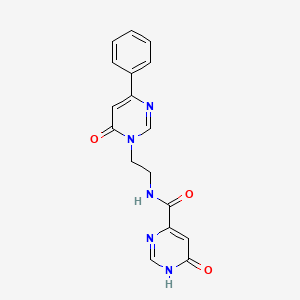
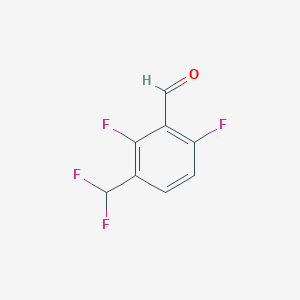
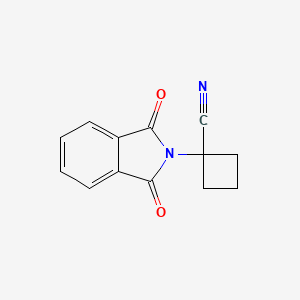
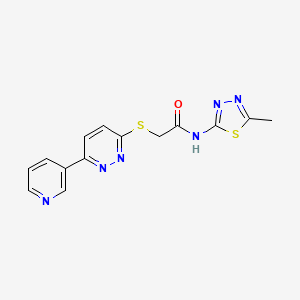
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
